2-[(4-chlorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole
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Overview
Description
2-[(4-chlorophenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring substituted with a chlorophenoxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves the reaction of 4-chlorophenol with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(4-chlorophenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy group.
4-chloro-2-methylphenol: A compound with antimicrobial properties.
5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: A compound with antibacterial and enzyme inhibitory activities.
Uniqueness
2-[(4-chlorophenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its benzodiazole core, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15ClN2O |
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Molecular Weight |
286.75 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C16H15ClN2O/c1-10-7-14-15(8-11(10)2)19-16(18-14)9-20-13-5-3-12(17)4-6-13/h3-8H,9H2,1-2H3,(H,18,19) |
InChI Key |
BGXIHVSHWAGGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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